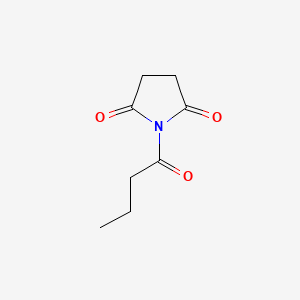
1-Butanoylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanoylpyrrolidine-2,5-dione is a versatile organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a five-membered lactam ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
1-Butanoylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with butanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-Butanoylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various N-substituted pyrrolidine-2,5-diones
科学的研究の応用
1-Butanoylpyrrolidine-2,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antibacterial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-butanoylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity. Pathways involved in its action include enzyme inhibition and modulation of protein-protein interactions .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the butanoyl group.
N-substituted pyrrolidine-2,5-diones: Compounds with various substituents at the nitrogen atom, exhibiting different biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and have diverse biological activities .
Uniqueness
This structural modification allows for greater versatility in chemical synthesis and biological activity compared to its parent compound and other similar derivatives .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
1-butanoylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-5H2,1H3 |
InChIキー |
JMRWANWXMCZNFA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


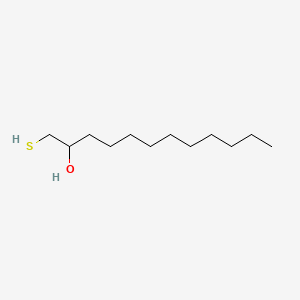
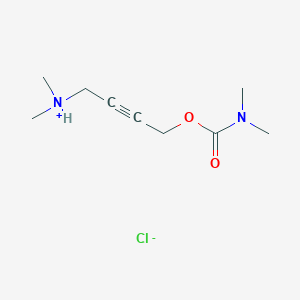

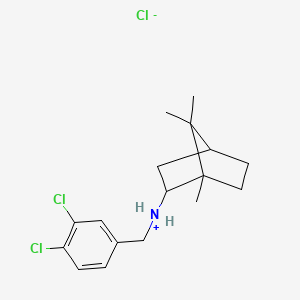
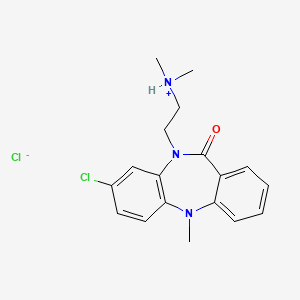
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
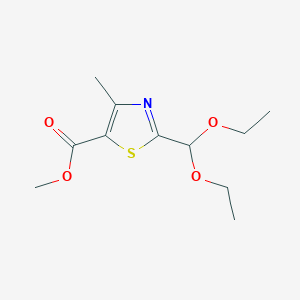
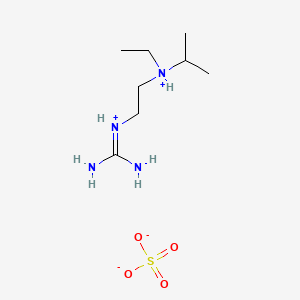

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
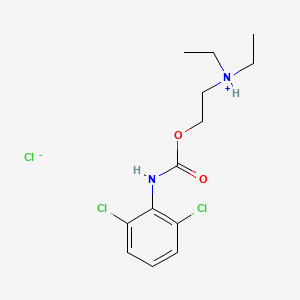

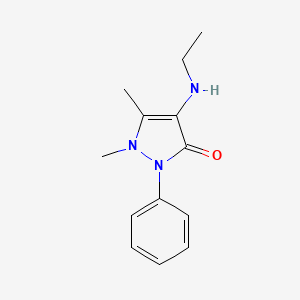
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
